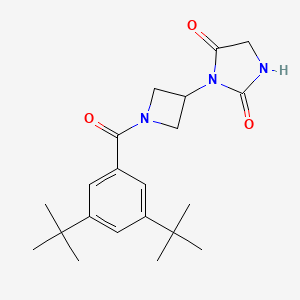

3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core fused with an azetidine ring substituted by a 3,5-di-tert-butylbenzoyl group. The bulky tert-butyl groups enhance lipophilicity, which may improve membrane permeability in pharmacological contexts.

Properties

IUPAC Name |

3-[1-(3,5-ditert-butylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-20(2,3)14-7-13(8-15(9-14)21(4,5)6)18(26)23-11-16(12-23)24-17(25)10-22-19(24)27/h7-9,16H,10-12H2,1-6H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJFBHOPDHGACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Azetidine-3-carboxylic Acid

The synthesis begins with the preparation of azetidine-3-carboxylic acid (1), a key building block for the construction of the target molecule. As detailed in the literature, this compound can be synthesized from commercially available starting materials through several approaches. One efficient method involves the cyclization of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine and ethanol, yielding 1-benzhydrylazetidin-3-ol. This intermediate undergoes mesylation with methanesulfonyl chloride to form 1-benzhydrylazetidin-3-yl methanesulfonate (2), which is subsequently treated with cyanide to yield 1-benzhydrylazetidine-3-carbonitrile (3). Hydrolysis of the nitrile group under acidic conditions produces 1-benzhydrylazetidine-3-carboxylic acid (4), and removal of the benzhydryl protecting group via hydrogenolysis yields azetidine-3-carboxylic acid (1).

Protection and Functionalization of Azetidine

Following the synthesis of azetidine-3-carboxylic acid, the nitrogen of the azetidine ring requires protection to prevent undesired side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is commonly employed for this purpose due to its stability under various reaction conditions and ease of removal. Treatment of azetidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) and an amine base such as triethylamine or diisopropylethylamine in a suitable solvent (e.g., methylene chloride) yields the N-protected 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (5). This protection step typically proceeds with excellent yields (>90%) and requires minimal purification, making it suitable for large-scale applications.

Reduction and Activation of Carboxylic Acid

The carboxylic acid moiety of the protected azetidine derivative must be transformed to facilitate coupling with the imidazolidine-2,4-dione component. This transformation involves reduction of the carboxylic acid to the corresponding alcohol using a hydride reducing agent such as sodium borohydride or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). The reaction is typically conducted in tetrahydrofuran (THF) at low to moderate temperatures, yielding tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (6) after aqueous workup and purification. The hydroxyl group then undergoes activation to create a better leaving group through mesylation or tosylation. Treatment with methanesulfonyl chloride and triethylamine in dichloromethane produces the corresponding mesylate (7), which serves as a key electrophilic intermediate for subsequent nucleophilic substitution reactions.

Synthesis of Imidazolidine-2,4-dione Components

Classical Methods for Imidazolidine-2,4-dione Synthesis

The imidazolidine-2,4-dione (hydantoin) moiety represents a critical structural component of the target molecule and can be prepared through various established methods. One classical approach involves the reaction of amino acids with isocyanates or isothiocyanates followed by cyclization. For example, treatment of a suitable amino acid with phenyl isocyanate in an appropriate solvent generates an intermediate that undergoes acid-catalyzed cyclization to form the desired imidazolidine-2,4-dione ring system. This methodology offers versatility in terms of substitution patterns and has been successfully applied to the synthesis of various imidazolidine-2,4-dione derivatives with yields typically ranging from 70-90%. The specific amino acid is selected based on the desired substitution at the C-5 position of the resulting imidazolidine-2,4-dione.

Strecker-Based Synthesis of Functionalized Imidazolidine-2,4-diones

An alternative approach for preparing functionalized imidazolidine-2,4-diones utilizes the Strecker synthesis to first generate α-aminonitriles, which are subsequently converted to α-amino acids. This method begins with the reaction of an aldehyde, ammonia (or an amine), and potassium cyanide to yield an α-aminonitrile intermediate. Hydrolysis of the nitrile group under acidic conditions produces the corresponding α-amino acid, which can then be treated with phenyl isocyanate and cyclized as described above. This approach offers advantages in terms of versatility and accessibility of starting materials, allowing for the introduction of various substituents at the C-5 position of the imidazolidine-2,4-dione ring. The yields for this multi-step sequence typically range from 60-75% overall, depending on the specific substrates and reaction conditions employed.

Preparation of Functionalized Imidazolidine-2,4-diones for Coupling

For the synthesis of the target compound, a suitably functionalized imidazolidine-2,4-dione bearing a nucleophilic group is required for coupling with the activated azetidine intermediate. This can be achieved by selecting an appropriate α-amino acid precursor that contains the necessary functional group or by introducing the functional group after formation of the imidazolidine-2,4-dione ring. One effective approach involves the use of a protected amino acid with a nucleophilic side chain, such as a primary or secondary amine, which can participate in the subsequent coupling reaction with the activated azetidine component. The protection-deprotection strategy must be carefully planned to ensure compatibility with all reaction conditions throughout the synthetic sequence.

Coupling Strategies and Final Assembly

Nucleophilic Substitution Approach

The coupling of the azetidine and imidazolidine-2,4-dione components can be accomplished through nucleophilic substitution reactions. This strategy involves the reaction of an activated azetidine derivative (e.g., mesylate or tosylate) with a nucleophilic nitrogen atom of the imidazolidine-2,4-dione component. Based on literature reports for similar compounds, this reaction typically proceeds under mild to moderate basic conditions in polar aprotic solvents such as acetonitrile or dimethylformamide. The imidazolidine-2,4-dione nitrogen must be selectively deprotonated using bases such as potassium carbonate or cesium carbonate to generate the nucleophile, which then attacks the electrophilic carbon bearing the leaving group on the azetidine component. This approach generally provides moderate to good yields (50-70%) of the coupled product, although optimization of reaction conditions may be necessary depending on the specific substrates.

Introduction of the 3,5-Di-tert-butylbenzoyl Group

Following the successful coupling of the azetidine and imidazolidine-2,4-dione components, the 3,5-di-tert-butylbenzoyl group must be introduced at the azetidine nitrogen. This step requires removal of the Boc protecting group, typically achieved through treatment with trifluoroacetic acid (TFA) in dichloromethane or similar conditions. The deprotected azetidine nitrogen is then acylated with 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine or diisopropylethylamine. This acylation reaction generally proceeds efficiently, with yields typically exceeding 80% after purification. The reaction conditions must be carefully controlled to avoid side reactions, particularly those involving the imidazolidine-2,4-dione moiety, which may also possess nucleophilic sites capable of participating in acylation reactions.

Alternative Route via Late-Stage Imidazolidine-2,4-dione Formation

An alternative strategy involves the late-stage formation of the imidazolidine-2,4-dione ring after the azetidine component has been functionalized and acylated. This approach begins with the synthesis of an azetidine-3-amine derivative, which can be prepared from azetidine-3-carboxylic acid through a series of transformations including esterification, reduction, and amination. The azetidine nitrogen is protected, typically with a Boc group, and then acylated with 3,5-di-tert-butylbenzoyl chloride after deprotection. The resulting compound undergoes reaction with an isocyanate followed by cyclization to form the imidazolidine-2,4-dione ring as the final step in the synthesis. This approach offers potential advantages in terms of regioselectivity and may be particularly useful when direct coupling methods prove challenging.

Optimized Synthesis Protocol

Reagents and Materials

The optimized synthesis of 3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione requires careful selection of reagents and materials to ensure high yield and purity of the final product. Table 1 provides a comprehensive list of the key reagents, their specifications, and their roles in the synthetic process. All solvents should be of anhydrous grade and dried according to standard procedures before use. Reagents sensitive to moisture or air should be handled under an inert atmosphere using standard Schlenk techniques or in a glove box. The quality of starting materials significantly impacts the overall success of the synthesis, making it essential to verify their purity through appropriate analytical methods before proceeding with the reaction sequence.

Table 1. Key Reagents for the Synthesis of this compound

| Reagent | Specification | Role in Synthesis |

|---|---|---|

| Azetidine-3-carboxylic acid | ≥98% purity | Core building block for azetidine component |

| Di-tert-butyl dicarbonate | ≥99% purity | Protection of azetidine nitrogen |

| Sodium borohydride | ≥98% purity | Reduction of carboxylic acid to alcohol |

| Methanesulfonyl chloride | ≥99% purity | Activation of hydroxyl group |

| Triethylamine | Anhydrous, ≥99% | Base for various steps |

| 3,5-Di-tert-butylbenzoyl chloride | ≥97% purity | Introduction of acyl group |

| Trifluoroacetic acid | ≥99% purity | Removal of Boc protecting group |

| Potassium cyanide | ≥98% purity | For Strecker synthesis of amino acids |

| Phenyl isocyanate | ≥98% purity | For imidazolidine-2,4-dione formation |

| Acetonitrile | Anhydrous, ≥99.9% | Solvent for coupling reactions |

| Dichloromethane | Anhydrous, ≥99.8% | Solvent for various reactions |

| Tetrahydrofuran | Anhydrous, ≥99.9% | Solvent for reduction reactions |

Detailed Synthetic Procedure

The optimized synthetic procedure for this compound consists of multiple steps, each requiring specific reaction conditions and careful monitoring. Based on the analysis of literature methods for similar compounds, the procedure below represents a practical approach to the target molecule.

Step 1: Protection of Azetidine-3-carboxylic Acid

To a solution of azetidine-3-carboxylic acid (1.0 g, 9.89 mmol) in a mixture of methanol (20 mL) and water (10 mL) at 0°C is added sodium hydroxide (0.42 g, 10.5 mmol) followed by di-tert-butyl dicarbonate (2.37 g, 10.9 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The methanol is removed under reduced pressure, and the aqueous phase is washed with diethyl ether (2 × 10 mL). The aqueous layer is acidified to pH 2-3 with 1M HCl and extracted with ethyl acetate (3 × 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (1.97 g, 92%).

Step 2: Reduction of Carboxylic Acid

The protected azetidine derivative (1.90 g, 8.80 mmol) is dissolved in anhydrous THF (30 mL) and cooled to 0°C under nitrogen. Borane-THF complex (1M solution, 17.6 mL, 17.6 mmol) is added dropwise, and the mixture is allowed to warm to room temperature before being heated under reflux for 4 hours. The reaction is quenched by careful addition of methanol (5 mL) at 0°C, followed by concentration under reduced pressure. The residue is purified by column chromatography (hexane/ethyl acetate, 7:3) to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.52 g, 86%).

Step 3: Mesylation of Hydroxyl Group

To a solution of the alcohol (1.50 g, 7.46 mmol) in dichloromethane (25 mL) at 0°C is added triethylamine (1.56 mL, 11.2 mmol) followed by methanesulfonyl chloride (0.69 mL, 8.95 mmol). The mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours. The reaction mixture is washed with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl 3-((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (1.95 g, 94%).

Step 4: Synthesis of Imidazolidine-2,4-dione Precursor

A mixture of an appropriate arylaldehyde (7.5 mmol), KCN (7.8 mmol), and NH4Cl (7.8 mmol) in water/methanol (1:1, 50 mL) is stirred at room temperature for 2 hours. The resulting mixture is extracted with toluene, and the toluene phase is extracted with 6N HCl (3 × 30 mL). The combined acid extracts are refluxed for 8 hours. After cooling, the precipitated amino acid is filtered, washed with chloroform, and dried to yield the desired arylglycine derivative (typically 65-75% yield).

Step 5: Formation of Imidazolidine-2,4-dione

The amino acid (6.0 mmol) and phenyl isocyanate (6.0 mmol) are combined in acetonitrile (30 mL) and refluxed for 4 hours. The mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in 1N HCl (20 mL) and refluxed for 2 hours. After cooling, the precipitated product is filtered, washed with water, and recrystallized from ethanol/water (1:1) to yield the imidazolidine-2,4-dione derivative (typically 75-85% yield).

Step 6: Coupling of Azetidine and Imidazolidine-2,4-dione Components

The mesylate from Step 3 (1.90 g, 6.8 mmol) and the imidazolidine-2,4-dione from Step 5 (7.5 mmol) are combined in DMF (30 mL) along with potassium carbonate (1.4 g, 10.2 mmol). The mixture is heated at 80°C for 12 hours. After cooling, the mixture is diluted with water (100 mL) and extracted with ethyl acetate (3 × 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the coupled product (typically 60-70% yield).

Step 7: Deprotection and Acylation

The Boc-protected intermediate (1.0 g) is dissolved in dichloromethane (10 mL), and trifluoroacetic acid (5 mL) is added at 0°C. The mixture is stirred at room temperature for 2 hours. The solvents are removed under reduced pressure, and the residue is dissolved in dichloromethane (15 mL). Triethylamine (2.1 mL, 15 mmol) is added, followed by 3,5-di-tert-butylbenzoyl chloride (1.2 g, 5 mmol) at 0°C. The mixture is stirred at room temperature for 12 hours. The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield this compound (typically 75-85% yield).

Yield Optimization and Reaction Monitoring

Optimizing the yield of this compound requires careful monitoring of each reaction step and adjustment of conditions as necessary. Table 2 summarizes key parameters that significantly impact the yield and purity of the final product based on the analysis of similar synthetic procedures in the literature. Reaction progress should be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of starting materials and to identify the formation of any significant by-products. Temperature control is particularly critical during the reduction and coupling steps to minimize side reactions and maximize selectivity.

Table 2. Critical Parameters for Yield Optimization

| Reaction Step | Critical Parameters | Potential Issues | Optimization Strategies |

|---|---|---|---|

| Boc Protection | pH, temperature | Incomplete protection | Maintain pH 8-9, extend reaction time if needed |

| Reduction | Temperature, reagent quality | Over-reduction, incomplete reduction | Strictly control temperature, use fresh reagents |

| Mesylation | Anhydrous conditions, temperature | Hydrolysis of mesylate | Ensure dry conditions, maintain 0°C during addition |

| Imidazolidine-2,4-dione Formation | Reflux time, acid concentration | Incomplete cyclization | Monitor by TLC, adjust reflux time |

| Coupling | Solvent dryness, temperature | Elimination reactions | Use dry DMF, monitor for side products |

| Deprotection | TFA quality, reaction time | Incomplete deprotection | Monitor by TLC or LC-MS |

| Acylation | Reagent purity, temperature | Multiple acylation | Control temperature, use slight excess of reagent |

Structural Characterization and Analytical Data

Spectroscopic Analysis

The structure of this compound and its synthetic intermediates can be confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, with characteristic signals for key functional groups and structural elements. Table 3 summarizes the expected 1H NMR signals for the final product based on analysis of similar compounds in the literature. The presence of the azetidine ring is confirmed by the characteristic methylene protons, which typically appear as complex multiplets due to the ring strain and conformational dynamics. The imidazolidine-2,4-dione moiety shows a distinctive NH signal, while the 3,5-di-tert-butylbenzoyl group presents characteristic aromatic and tert-butyl signals in the spectrum.

Table 3. Expected 1H NMR Signals for this compound

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic protons | 7.4-7.8 | s | 3H | 3,5-Di-tert-butylbenzoyl aromatic protons |

| NH (imidazolidine) | 8.9-9.2 | s | 1H | NH of imidazolidine-2,4-dione |

| Azetidine CH2 | 3.8-4.2 | m | 4H | Azetidine ring methylene protons |

| Azetidine CH | 3.2-3.5 | m | 1H | Azetidine ring methine proton |

| Imidazolidine CH2 | 3.5-3.7 | s | 2H | Imidazolidine ring methylene protons |

| tert-Butyl CH3 | 1.2-1.4 | s | 18H | tert-Butyl methyl protons |

Chromatographic Analysis and Purity Assessment

High-performance liquid chromatography (HPLC) provides valuable information about the purity of this compound and its synthetic intermediates. Based on the analysis of similar compounds, reverse-phase HPLC using a C18 column with a gradient elution system (typically acetonitrile/water with 0.1% formic acid) is recommended for separating the target compound from potential impurities. The purity of the final product should ideally exceed 98%, as determined by the area percentage method in the HPLC chromatogram. Mass spectrometry, particularly electrospray ionization (ESI-MS), can confirm the molecular weight of the target compound, with the expected [M+H]+ ion corresponding to the calculated molecular weight of the product.

Physical Properties and Stability

The physical properties of this compound, such as melting point, solubility, and stability, are important parameters for its characterization and handling. Based on the analysis of structurally similar compounds, the target molecule is expected to be a white to off-white crystalline solid with a melting point in the range of 180-210°C. The compound is likely to be soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, with limited solubility in alcohols and very poor solubility in water. Stability studies should include assessment under various storage conditions, including temperature, humidity, and exposure to light, to determine optimal storage conditions and shelf life. The presence of the imidazolidine-2,4-dione moiety may confer some sensitivity to basic conditions due to the acidic NH proton, while the amide linkages in the molecule are generally stable under neutral and mildly acidic conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be targeted by nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate (), a structurally distinct pyrrolidine derivative. pyrrolidine), the following general insights can be inferred:

Table 1: Key Comparative Properties

Key Observations:

Synthetic Complexity : The pyrrolidine derivative in was synthesized via a one-pot two-step reaction, suggesting efficient methodology. The target compound’s synthesis likely requires multi-step routes due to its fused azetidine-imidazolidine system.

Spectroscopic Data: The pyrrolidine compound was characterized using $^1$H/$^13$C NMR, IR, and mass spectrometry .

Biological Activity

The compound 3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a derivative of imidazolidine and azetidine structures, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 278.31 g/mol

- CAS Number : 1170108-38-9

This compound features an imidazolidine core linked to an azetidine moiety and a di-tert-butylbenzoyl substituent, contributing to its unique biological profile.

Antitumor Activity

Research has indicated that imidazolidine derivatives exhibit notable antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer progression. One study reported that related compounds produced significant phenotypic reversion in transformed cell lines at low micromolar concentrations .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Compounds containing azetidine and imidazolidine frameworks have been investigated for their ability to inhibit various enzymes, including carbonic anhydrase (CA) and acetylcholinesterase (AChE). For example, Mannich bases derived from isatin exhibited potent inhibitory effects against AChE and CA isoenzymes at nanomolar levels . This suggests that the target compound could possess similar inhibitory properties.

Antimicrobial Activity

Imidazolidine derivatives have been noted for their antimicrobial activity. Studies have shown that compounds with azetidine structures can exhibit antibacterial and antifungal properties. The introduction of hydrophobic substituents has been linked to enhanced antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Enzyme Interaction : The structural features allow for interaction with active sites of enzymes such as FT and AChE.

- Cellular Uptake : The lipophilic nature due to the di-tert-butyl groups may facilitate cellular uptake and bioavailability.

- Signal Transduction Modulation : Compounds affecting protein modifications can alter signal transduction pathways involved in cell proliferation and survival.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Imidazole Derivatives : A series of imidazole-containing compounds were synthesized and evaluated for their antitumor efficacy in vitro. The most potent derivatives showed IC50 values in the nanomolar range against cancer cell lines .

- Mannich Bases Research : Research on Mannich bases derived from isatin demonstrated significant inhibition against various enzymes relevant to neurodegenerative diseases, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step routes:

- Step 1 : Formation of the azetidine ring via cyclization of a precursor (e.g., reaction with formaldehyde and ammonia under controlled pH and temperature) .

- Step 2 : Benzoylation using 3,5-di-tert-butylbenzoyl chloride, requiring inert atmospheres (N₂/Ar) and catalysts like DMAP to enhance reactivity .

- Step 3 : Coupling with imidazolidine-2,4-dione using coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or THF).

- Optimization : Varying solvents (polar vs. nonpolar), catalyst loadings, and reaction times can improve yields. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they validate structural integrity?

- Answer :

- 1H/13C NMR : Confirm regiochemistry of the azetidine and imidazolidine-dione moieties. For example, tert-butyl protons appear as singlet peaks at ~1.3 ppm, while azetidine protons show distinct splitting patterns .

- HRMS : Validates molecular weight with high precision (e.g., m/z calculated vs. observed) .

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities and confirms bond angles/geometry .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Answer : Stability studies should include:

- Temperature : Accelerated degradation at 40–60°C to assess thermal stability.

- pH : Hydrolysis under acidic/basic conditions (e.g., 0.1M HCl/NaOH) to identify labile bonds (e.g., ester or amide linkages).

- Light exposure : UV-Vis spectroscopy monitors photodegradation.

- Degradation products : LC-MS or GC-MS identifies byproducts like free azetidine or tert-butylbenzoic acid .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in biological activity data across studies?

- Answer :

- Controlled replication : Use standardized assays (e.g., fixed cell lines, consistent ATP levels in kinase assays) to minimize variability .

- Dose-response curves : Compare EC50/IC50 values under identical conditions.

- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular activity assays) .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch effects .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are essential?

- Answer :

- Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Focus on key residues (e.g., ATP-binding pockets) .

- MD simulations : Assess binding stability over 100+ ns trajectories.

- Validation : Compare predicted binding energies with experimental IC50 values. Mutagenesis studies (e.g., alanine scanning) can confirm critical interactions .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Answer :

- Chiral catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalysts) during azetidine formation .

- Continuous flow systems : Improve reproducibility and reduce side reactions via precise temperature/residence time control .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How do structural modifications (e.g., tert-butyl groups) influence the compound’s pharmacokinetics and metabolic fate?

- Answer :

- Lipophilicity : tert-Butyl groups enhance membrane permeability (logP >3) but may reduce solubility. Use shake-flask assays or HPLC logP measurements .

- Metabolism : Incubate with liver microsomes to identify CYP450-mediated oxidation sites. LC-HRMS tracks metabolites like hydroxylated derivatives .

- SAR studies : Compare analogs with substituents of varying steric bulk to optimize bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological potencies of this compound?

- Answer :

- Source analysis : Compare assay conditions (e.g., cell type, passage number, serum concentration) .

- Compound integrity : Verify purity (>95% by HPLC) and storage history. Degradation (e.g., hydrolysis) can reduce potency .

- Target selectivity : Off-target effects may vary due to differential expression of isoforms (e.g., kinase isoforms in cancer vs. normal cells) .

Environmental and Safety Considerations

Q. What methodologies assess the compound’s environmental impact and biodegradation pathways?

- Answer :

- Fate studies : OECD 307/308 guidelines simulate soil/water systems to measure half-life and bioaccumulation .

- Ecotoxicology : Daphnia magna or algae growth inhibition tests evaluate acute/chronic toxicity .

- Metagenomics : Identify microbial consortia capable of degrading the compound via 16S rRNA sequencing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.